Computed logP Comparison: 5-Chloro-1-ethoxy-benzotriazole vs 5‑Chlorobenzotriazole
The ZINC‑computed logP of 5-chloro-1-ethoxy-benzotriazole is 1.342 [1], whereas the reported XlogP for the non‑ethoxylated analog 5‑chlorobenzotriazole (CAS 94‑97‑3) is 1.7–2.06 . The ethoxy substituent thus reduces predicted logP by approximately 0.36–0.72 log units relative to the parent 5‑chlorobenzotriazole, indicating measurably lower lipophilicity that may translate to reduced bioaccumulation potential or altered membrane permeability.
| Evidence Dimension | Computed partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.342 (ZINC computation) |
| Comparator Or Baseline | 5-Chlorobenzotriazole (CAS 94-97-3); XlogP = 1.7 (one source) to 2.06 (ACD/LogP) |
| Quantified Difference | ΔlogP ≈ –0.36 to –0.72 log units (target less lipophilic) |
| Conditions | Computational prediction; ZINC for target; ChemSpider/ACD-Labs for comparator |
Why This Matters
Lipophilicity differences of this magnitude can alter octanol‑water partitioning, membrane permeability, and environmental fate, directly impacting selection for in‑vitro assays or environmental monitoring method development.
- [1] ZINC Database, Substance ZINC000017197009; 5-chloro-1-ethoxybenzotriazole; logP = 1.342. View Source
